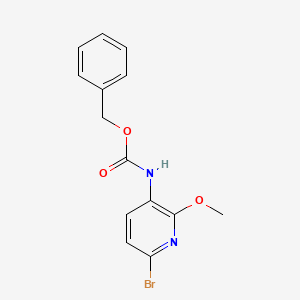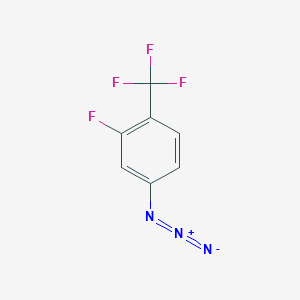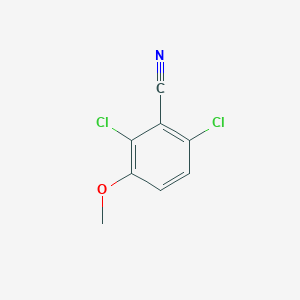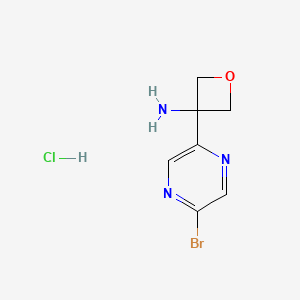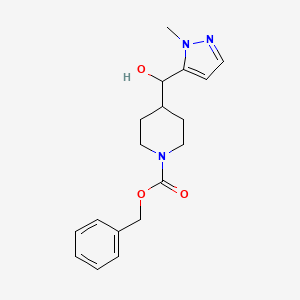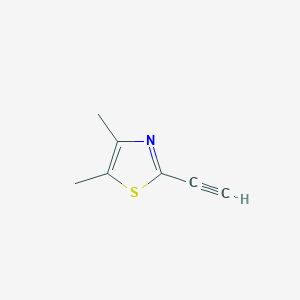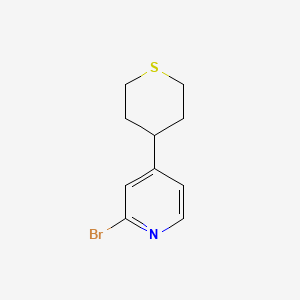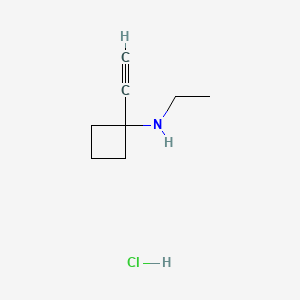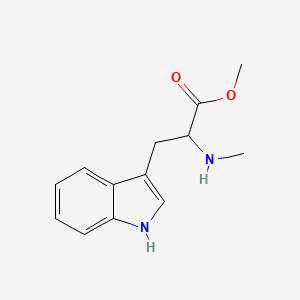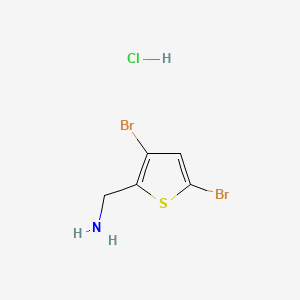
(1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-4,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-4,5-dimethoxybenzaldehyde, while reduction may produce 3-chloro-4,5-dimethoxyphenylethanol.
科学的研究の応用
(1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
(1r)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine: Lacks one methoxy group compared to the target compound.
(1r)-1-(3-Chloro-4,5-dimethoxyphenyl)propan-1-amine: Has an additional carbon in the backbone.
(1r)-1-(3-Bromo-4,5-dimethoxyphenyl)ethan-1-amine: Contains a bromo group instead of a chloro group.
Uniqueness
The presence of both chloro and methoxy groups in (1r)-1-(3-Chloro-4,5-dimethoxyphenyl)ethan-1-amine imparts unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
(1R)-1-(3-chloro-4,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-6H,12H2,1-3H3/t6-/m1/s1 |
InChIキー |
WPBZHCJLHYAOAN-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C(=C1)Cl)OC)OC)N |
正規SMILES |
CC(C1=CC(=C(C(=C1)Cl)OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


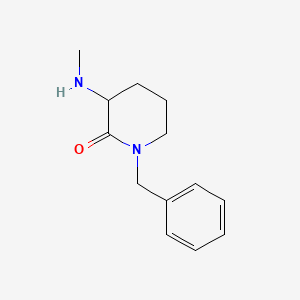
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)

